molecular formula C19H18N4O4S B2665266 1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1428356-89-1

1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2665266
CAS No.: 1428356-89-1
M. Wt: 398.44
InChI Key: RHBWIEKMRFDERA-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a novel, synthetic chemical hybrid featuring a pyrazole-sulfonamide group linked to a dibenzo[b,f][1,4]oxazepinone scaffold. This unique structure combines two pharmacologically significant moieties, suggesting potential as a key intermediate or candidate in medicinal chemistry and drug discovery research. Pyrazole-sulfonamide derivatives are a recognized class of organic compounds with a broad spectrum of reported biological activities. For instance, certain pyrazole-sulfonamide compounds have been identified as potent inhibitors of histone deacetylase (HDAC) , a validated target for epigenetic therapy in oncology and neurodegenerative diseases . Furthermore, structurally related 1,3,5-trisubstituted-pyrazole derivatives have demonstrated significant anti-microbial activities in studies against organisms like Escherichia coli and Staphylococcus aureus , highlighting the potential of this chemical class in infectious disease research . The specific molecular architecture of this compound, particularly the incorporation of the dibenzooxazepinone ring system, makes it a compelling subject for research into enzyme inhibition, receptor modulation, and the development of new therapeutic agents for conditions ranging from cancer to central nervous system disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

1,3,5-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-18(12(2)23(3)21-11)28(25,26)22-13-8-9-16-14(10-13)19(24)20-15-6-4-5-7-17(15)27-16/h4-10,22H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBWIEKMRFDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic compound that integrates multiple bioactive motifs including a pyrazole core and a sulfonamide group. This compound has garnered interest due to its potential therapeutic applications in various biological pathways.

Molecular Structure

The molecular formula of this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of approximately 398.44 g/mol. The structural composition includes:

  • Pyrazole ring : Substituted at positions 1, 3, and 5 with methyl groups.
  • Dibenzo[b,f][1,4]oxazepin moiety : This contributes to the compound's structural complexity and potential biological interactions.
  • Sulfonamide group : Known for its role in enhancing solubility and biological activity.

The specific mechanism of action for this compound remains largely unexplored. However, compounds within the dibenzo[b,f][1,4]oxazepin class have been associated with neuroprotective effects and modulation of neurotransmitter systems. These effects may be relevant for treating conditions such as anxiety and depression.

Biological Activity

Research indicates that this compound may exhibit significant biological activity due to its structural features:

  • Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells against oxidative stress and apoptosis.
  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with various enzymes, potentially leading to inhibitory effects that could be beneficial in treating diseases linked to enzyme dysregulation.

Summary of Structural Features

FeatureDescription
Molecular FormulaC19H18N4O4SC_{19}H_{18}N_{4}O_{4}S
Molecular Weight398.44 g/mol
Pyrazole SubstituentsMethyl groups at positions 1, 3, and 5
Functional GroupsSulfonamide (-SO₂NH₂), Dibenzo[b,f][1,4]oxazepin

Potential Biological Activities

Activity TypePotential Effects
NeuroprotectionProtection against neuronal damage
Enzyme InhibitionPossible inhibition of key metabolic enzymes
Anticancer PropertiesInduction of apoptosis in cancer cells

Future Research Directions

Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Molecular Docking Studies : To predict interactions with specific biological targets.
  • Toxicological Assessments : To ensure safety profiles before considering clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its sulfonamide linker and trimethylpyrazole group , distinguishing it from analogs with acetamide or carboxamide linkages. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound Dibenzo[b,f][1,4]oxazepin 1,3,5-Trimethylpyrazole-4-sulfonamide Not explicitly stated Inferred ~450–500 g/mol Sulfonamide linker; trimethylpyrazole enhances lipophilicity/stability
2-(4-Fluorophenyl)-N-[10-(methanesulfonyl)-11-oxo-dibenzooxazepin-7-yl]acetamide (11c) Dibenzo[b,f][1,4]oxazepin Methanesulfonyl, 4-fluorophenyl acetamide C₂₂H₁₈FN₂O₅S 441.45 g/mol Lower synthetic yield (38%); methanesulfonyl group may influence bioavailability
N-(8-methyl-11-oxo-dibenzooxazepin-2-yl)-2-(4-methylphenoxy)acetamide (F731-0192) Dibenzo[b,f][1,4]oxazepin 4-Methylphenoxy acetamide, 8-methyl substitution C₂₂H₁₈N₂O₄ 374.39 g/mol Acetamide linker; methyl groups may reduce metabolic clearance
4-Hydroxy-N-(7-methyl-11-oxo-dibenzooxazepin-2-yl)benzenecarboxamide (866152-19-4) Dibenzo[b,f][1,4]oxazepin 4-Hydroxybenzenecarboxamide, 7-methyl substitution C₂₁H₁₆N₂O₄ 360.36 g/mol Carboxamide linker; hydroxy group improves solubility but may reduce potency

Key Findings from Comparative Analysis

Linker Chemistry: The target compound’s sulfonamide linker (vs. acetamide/carboxamide in analogs) likely enhances hydrogen-bonding interactions with target proteins, improving binding affinity .

Substituent Effects :

  • Trimethylpyrazole in the target compound introduces steric bulk and lipophilicity, which may prolong half-life but reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs .
  • Methanesulfonyl in compound 11c could increase metabolic stability but was synthesized with a low yield (38%), suggesting synthetic challenges for sulfonamide derivatives.

Biological Implications :

  • Acetamide and carboxamide analogs prioritize solubility (e.g., 4-hydroxybenzenecarboxamide ), whereas the target compound’s design favors protein binding and stability.
  • Methyl substitutions on the dibenzooxazepin core (e.g., 7-methyl in 866152-19-4 vs. 8-methyl in F731-0192 ) demonstrate positional effects on activity, though specific data are lacking.

Q & A

Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between the dibenzo[b,f][1,4]oxazepine core and the pyrazole-sulfonamide moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Catalysts : Use of palladium-based catalysts for Suzuki-Miyaura coupling or nucleophilic substitution reactions to enhance regioselectivity .
  • Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) to isolate high-purity product .

Q. Which analytical techniques are most reliable for structural characterization?

A combination of methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment (>95% recommended for biological assays) .
  • X-ray crystallography : If single crystals are obtainable, to resolve absolute configuration .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 2–4 weeks.
  • Monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
  • Recommendation : Store in amber vials at –20°C under anhydrous conditions .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final coupling step?

  • Mechanistic investigation : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
  • Alternative catalysts : Screen Pd(II)/Pd(0) systems or ligand-accelerated catalysis (e.g., SPhos, Xantphos) to improve cross-coupling efficiency .
  • Solvent optimization : Test high-boiling solvents (e.g., toluene) or ionic liquids to enhance reaction kinetics .

Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?

  • Validation : Compare density functional theory (DFT) calculations with experimental kinetic data (e.g., Hammett plots for substituent effects) .
  • Advanced spectroscopy : Use in-situ IR or Raman to monitor intermediate formation and adjust computational models .
  • Collaborative frameworks : Integrate cheminformatics databases (e.g., PubChem) to cross-reference analogous reactions .

Q. How can researchers design experiments to elucidate the sulfonamide group’s reactivity under acidic/basic conditions?

  • pH-dependent kinetic studies : Conduct hydrolysis experiments at pH 2–12, monitoring sulfonic acid/amine byproducts via LC-MS .
  • Isotopic labeling : Use deuterated water (D₂O) to trace proton exchange mechanisms .
  • Theoretical modeling : Apply molecular dynamics simulations to predict transition states and active-site interactions .

Methodological Guidance Tables

Q. Table 1. Solubility Profile in Common Solvents

SolventSolubility (Qualitative)Recommended UseReferences
DMFHighReaction medium
DCMModerateExtraction/purification
EthanolLowRecrystallization

Q. Table 2. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReferences
Temperature80–100°CAvoids decomposition
Catalyst loading5–10 mol% PdBalances cost/activity
Reaction time12–24 hoursEnsures completion

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